2-(4-methylpiperidine-1-carbonyl)-4-(piperidin-1-yl)pyrimidine
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Overview
Description
It is characterized by its unique structure, which includes a piperidine ring and a pyrimidine ring, making it a valuable molecule for research and industrial purposes.
Mechanism of Action
Target of Action
The primary targets of (4-Methylpiperidin-1-yl)(4-(piperidin-1-yl)pyrimidin-2-yl)methanone are currently unknown . This compound is a synthetic molecule with potential applications in various scientific fields
Result of Action
The molecular and cellular effects of (4-Methylpiperidin-1-yl)(4-(piperidin-1-yl)pyrimidin-2-yl)methanone’s action are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylpiperidine-1-carbonyl)-4-(piperidin-1-yl)pyrimidine typically involves the reaction of 4-methylpiperidine with 4-(piperidin-1-yl)pyrimidine-2-carboxylic acid. The reaction is carried out under controlled conditions, often using a solvent such as dichloromethane and a catalyst like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions
2-(4-methylpiperidine-1-carbonyl)-4-(piperidin-1-yl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperidine or pyrimidine rings are substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include various substituted piperidine and pyrimidine derivatives, which can be further utilized in different applications .
Scientific Research Applications
2-(4-methylpiperidine-1-carbonyl)-4-(piperidin-1-yl)pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
- (4-Methylpiperidin-1-yl)(piperidin-4-yl)methanone
- Piperidin-4-yl-pyrrolidin-1-yl-methanone
- 4-(4-Methylpiperidin-1-yl)aniline
Uniqueness
What sets 2-(4-methylpiperidine-1-carbonyl)-4-(piperidin-1-yl)pyrimidine apart from similar compounds is its dual ring structure, which provides unique chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
(4-methylpiperidin-1-yl)-(4-piperidin-1-ylpyrimidin-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O/c1-13-6-11-20(12-7-13)16(21)15-17-8-5-14(18-15)19-9-3-2-4-10-19/h5,8,13H,2-4,6-7,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYFTUMFVCNSAIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=NC=CC(=N2)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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